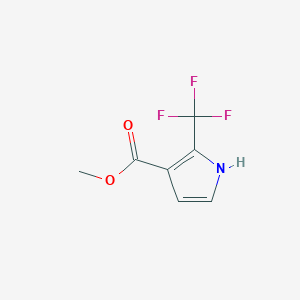
Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate” likely refers to a chemical compound that contains a pyrrole ring, a trifluoromethyl group, and a carboxylate ester group . Pyrrole is a five-membered aromatic ring with one nitrogen atom . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . A carboxylate ester group refers to a carbonyl (a double bond between a carbon and an oxygen) and an ether group (an oxygen connected to two alkyl or aryl groups).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the trifluoromethyl group, and the carboxylate ester . The trifluoromethyl group is known to be electron-withdrawing, which could influence the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the carboxylate ester . The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the carboxylate ester . For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which could influence its solubility and stability .Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Aminopyrrole Synthesis : A key application involves the use of trifluoromethyl-containing building blocks for the synthesis of trifluoromethyl-substituted aminopyrroles. This process utilizes a 2H-azirine ring expansion strategy to produce alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, highlighting its utility in constructing complex nitrogen-containing heterocycles (Khlebnikov et al., 2018).
- Crystal Engineering : Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate derivatives play a role in crystal engineering. The self-assembly of pyrrole-2-carboxylate dimers into hexagonal and grid supramolecular structures demonstrates the potential of these molecules in designing new material architectures (Yin & Li, 2006).
- Electrochemical Synthesis : Its derivatives are synthesized electrochemically, serving as intermediates for further chemical transformations, indicating its flexibility in synthetic applications (Monoi & Hara, 2012).
Material Science and Engineering
- Supramolecular Chemistry : The dimer of pyrrole-2-carboxylate has been found to act as a robust supramolecular synthon in crystal engineering, showcasing its significance in the self-assembly of molecules for creating structured materials (Yin & Li, 2006).
Photoredox Catalysis
- Fluoromethylation of Carbon-Carbon Multiple Bonds : The compound's derivatives are utilized in photoredox-catalyzed reactions for the fluoromethylation of carbon-carbon multiple bonds. This highlights its role in introducing fluorinated groups into organic molecules, an important task in medicinal chemistry and material science (Koike & Akita, 2016).
Molecular Structure Analysis
- Conformational Studies : Infrared spectroscopic and theoretical studies on methyl pyrrole-2-carboxylate, a related compound, have been conducted to understand its conformational isomers. This research aids in the comprehension of molecular structure and behavior, which is crucial for designing molecules with desired properties (Dubis & Grabowski, 2001).
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-3-11-5(4)7(8,9)10/h2-3,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREJVHZMQZKVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2739737.png)
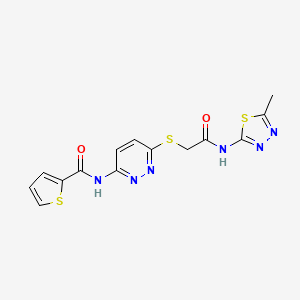
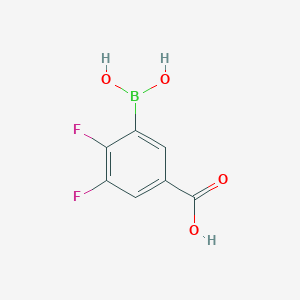
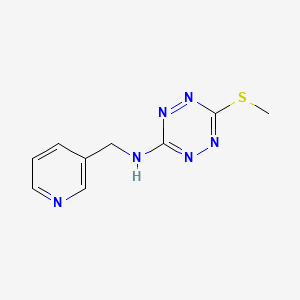
![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2739742.png)
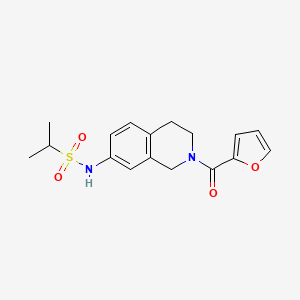
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2739746.png)
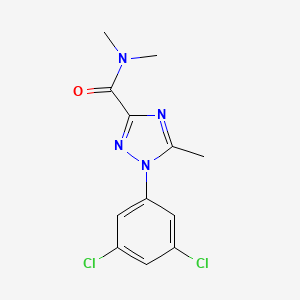
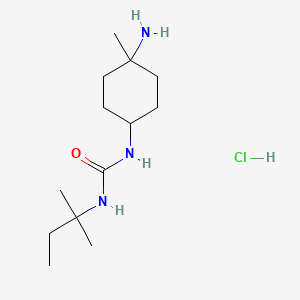
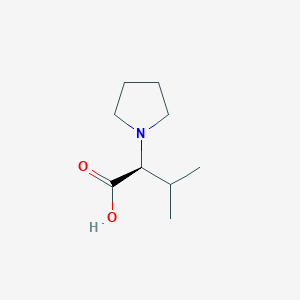
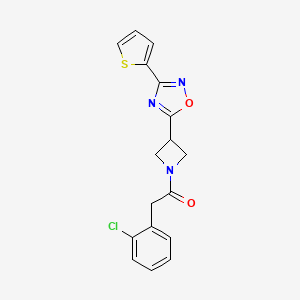
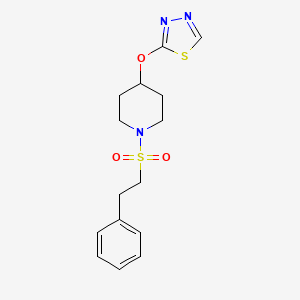
![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenoxy)butan-2-yl]but-2-enamide](/img/structure/B2739758.png)
![3,3-dimethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2739759.png)